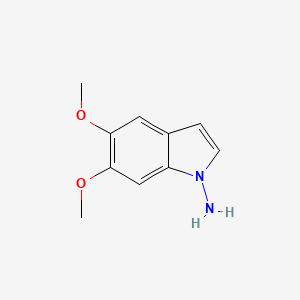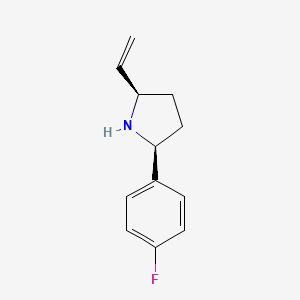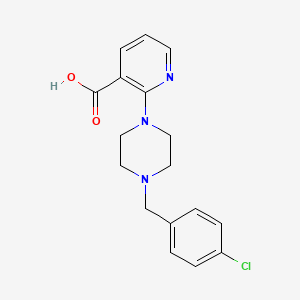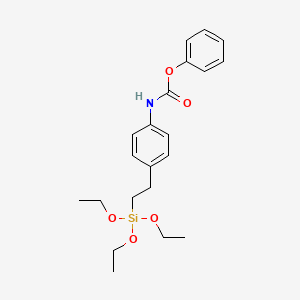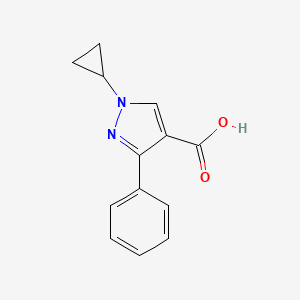
5-Methyl-6-(2-benzenesulphonamido-indan-5-yl)-4,5-dihydropyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-2,3-dihydro-1H-inden-2-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridazinone ring, an indene moiety, and a benzenesulfonamide group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-2,3-dihydro-1H-inden-2-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Indene Moiety Introduction: The indene structure can be synthesized via Friedel-Crafts alkylation or acylation reactions, followed by cyclization.
Sulfonamide Formation: The final step involves the reaction of the indene-pyridazinone intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-2,3-dihydro-1H-inden-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Potential use in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(5-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-2,3-dihydro-1H-inden-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various pathways, potentially modulating biological processes such as signal transduction and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levosimendan: A known cardiovascular drug with a similar pyridazinone structure.
Milrinone: Another cardiovascular agent with a related mechanism of action.
Dobutamine: A beta-agonist used in heart failure treatment.
Uniqueness
N-(5-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-2,3-dihydro-1H-inden-2-yl)benzenesulfonamide is unique due to its combination of structural features, which may confer distinct biological activities and therapeutic potential compared to other compounds in its class .
Eigenschaften
CAS-Nummer |
114149-44-9 |
|---|---|
Molekularformel |
C20H21N3O3S |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
N-[5-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-2,3-dihydro-1H-inden-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H21N3O3S/c1-13-9-19(24)21-22-20(13)15-8-7-14-11-17(12-16(14)10-15)23-27(25,26)18-5-3-2-4-6-18/h2-8,10,13,17,23H,9,11-12H2,1H3,(H,21,24) |
InChI-Schlüssel |
CBDKKURJIOWUAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)NN=C1C2=CC3=C(CC(C3)NS(=O)(=O)C4=CC=CC=C4)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


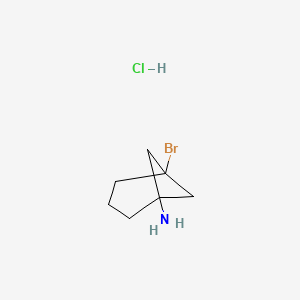
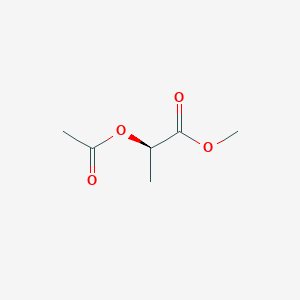
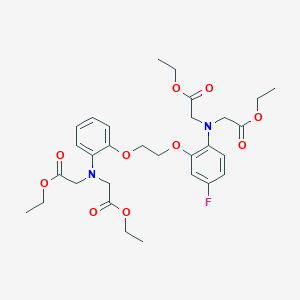
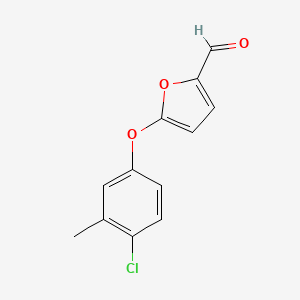
![1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B12941891.png)
![2-Methoxy-7-methyl-17-oxa-7-azatetracyclo[12.2.1.05,16.010,15]heptadeca-1,3,5(16),10-tetraen-12-ol](/img/structure/B12941893.png)
![(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclobutyl)methanamine](/img/structure/B12941898.png)

![25,26,27,28-Tetrakis(hexyloxy)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaen](/img/structure/B12941900.png)
